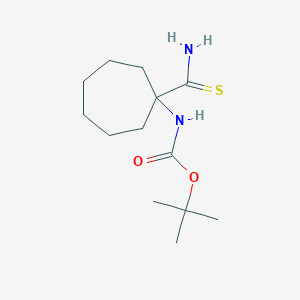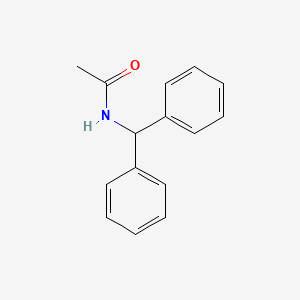
6-(3-fluorophenyl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(3-fluorophenyl)pyrimidine-2,4-diamine” is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . One such method involves the reaction of malononitrile with one equivalent of phenyl isothiocyanate in DMF containing sodium hydride followed by the addition of two equivalents of phenyl isothiocyanate . Another method involves attaching 2-chloro-4-methylpyrimidine to methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C10H8ClFN4 . The average mass of the molecule is 204.21 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 204.21 . More detailed properties were not found in the search results.科学研究应用
6-(3-fluorophenyl)pyrimidine-2,4-diamine has been studied extensively for its potential applications in medicinal chemistry. It has been found to inhibit the growth of several human cancer cell lines, including those of colon, breast, and lung cancer. In addition, this compound has been found to possess anti-inflammatory and anti-oxidant properties and to induce apoptosis in cancer cells.
作用机制
Target of Action
It is known that pyrimidine derivatives have a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level .
实验室实验的优点和局限性
The use of 6-(3-fluorophenyl)pyrimidine-2,4-diamine in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of experimental settings. In addition, this compound has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising compound for further study. However, the exact mechanism of action of this compound is still not fully understood, and further research is needed in order to fully understand its potential applications.
未来方向
The potential applications of 6-(3-fluorophenyl)pyrimidine-2,4-diamine are still being explored. Future research should focus on elucidating the exact mechanism of action of this compound and further exploring its potential as an anti-cancer and anti-inflammatory agent. In addition, further studies should be conducted to investigate the potential interactions between this compound and other drugs or compounds, as well as its potential toxicity in humans. Finally, further research should be conducted to explore the potential of this compound as an effective therapeutic agent for the treatment of various diseases.
合成方法
6-(3-fluorophenyl)pyrimidine-2,4-diamine can be synthesized from 4-aminopyrimidine and 3-fluorobenzaldehyde in two steps. The first step involves the condensation of 4-aminopyrimidine and 3-fluorobenzaldehyde in the presence of an acid catalyst to form the Schiff base intermediate, which is then reduced with sodium borohydride to yield the desired product.
安全和危害
The safety information for “6-(3-fluorophenyl)pyrimidine-2,4-diamine” includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding dust formation .
属性
IUPAC Name |
6-(3-fluorophenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHVWMGJKNHKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)




![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)
![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)


![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)

![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)

